4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride
Overview
Description
4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO2S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-5-cyano-2-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Amines: Formed from the reduction of the cyano group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The cyano group can undergo reduction to form amines, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride: Similar structure with a methoxy group instead of a methyl group.
4-Bromo-5-cyano-2-methylbenzenesulfonamide: Similar structure with a sulfonamide group instead of a sulfonyl chloride group.
4-Bromo-5-cyano-2-methylbenzenesulfonate: Similar structure with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the bromine, cyano, and sulfonyl chloride groups provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-5-cyano-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-7(9)6(4-11)3-8(5)14(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVMJOOCBFQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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